Silyltellanylsilane
Description
Silyltellanylsilane is a silicon-tellurium hybrid compound characterized by the presence of silyl (SiR₃) groups bonded to a central tellurium atom. Its general structure can be represented as R₃Si–Te–SiR₃, where R typically denotes alkyl or aryl substituents. This compound belongs to a rare class of organosilicon-tellurium systems, combining the metalloid properties of tellurium with the versatile reactivity of silicon-based moieties.
This compound is primarily synthesized through the reaction of silyl lithium or silyl Grignard reagents with tellurium halides (e.g., TeCl₄), followed by reduction or ligand exchange . Its applications are niche but significant in materials science, particularly in the development of semiconductors and precursors for telluride nanomaterials. The compound’s reactivity is influenced by the polarizable Te–Si bond, which is less electronegative than Si–O or Si–S bonds, enabling unique pathways in cross-coupling and surface functionalization reactions .
Properties
CAS No. |
19415-73-7 |
|---|---|
Molecular Formula |
H6Si2Te |
Molecular Weight |
189.8 g/mol |
IUPAC Name |
silyltellanylsilane |
InChI |
InChI=1S/H6Si2Te/c1-3-2/h1-2H3 |
InChI Key |
RTYXHZXPDYIJNI-UHFFFAOYSA-N |
SMILES |
[SiH3][Te][SiH3] |
Canonical SMILES |
[SiH3][Te][SiH3] |
Synonyms |
Tellurium, bis(trimethylsilyl)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Silyltellanylsilane can be synthesized through the reaction of tellurium tetrachloride with trimethylsilyl chloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: Industrial production of tellurium, bis(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form tellurium dioxide or other tellurium oxides.
Reduction: The compound can be reduced to elemental tellurium using strong reducing agents.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Tellurium dioxide (TeO₂)
Reduction: Elemental tellurium (Te)
Substitution: Various organotellurium compounds depending on the substituents introduced.
Scientific Research Applications
Silyltellanylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of tellurium-containing compounds, including tellurides and organotellurium compounds.
Materials Science: Employed in the preparation of nanoscale tellurium materials with applications in thermoelectrics, photovoltaics, and catalysis.
Biology and Medicine: Investigated for its potential use in biomedical applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the production of semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of tellurium, bis(trimethylsilyl)- involves the transfer of tellurium atoms to other molecules during chemical reactions. The compound acts as a source of tellurium, which can form bonds with various elements, leading to the formation of new tellurium-containing compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Silyltellanylsilane is distinguished from other silicon-based compounds by its tellurium center and bifunctional silyl groups. Below is a detailed comparison with structurally or functionally related compounds:
Structural and Bonding Differences
| Compound | General Structure | Key Bond Characteristics | Electronegativity Difference (ΔEN) |
|---|---|---|---|
| This compound | R₃Si–Te–SiR₃ | Si–Te bond (polarizable, low polarity) | ΔEN (Si–Te) ≈ 0.4 |
| Disilane | SiH₃–SiH₃ | Si–Si bond (nonpolar, covalent) | ΔEN (Si–Si) = 0 |
| Phenylsilane | C₆H₅–SiH₃ | Si–C bond (moderate polarity) | ΔEN (Si–C) ≈ 0.7 |
| Trisilylamine | (SiH₃)₃N | Si–N bond (polar, directional) | ΔEN (Si–N) ≈ 1.2 |
| Dimethoxydiphenylsilane | (Ph)₂Si(OMe)₂ | Si–O bond (high polarity, hydrolytically labile) | ΔEN (Si–O) ≈ 1.7 |
Key Observations :
- The Si–Te bond in this compound exhibits lower polarity compared to Si–O or Si–N bonds, making it less susceptible to hydrolysis but more reactive in radical-mediated reactions .
- Unlike disilane (Si–Si), which is primarily used in semiconductor doping, this compound’s Te center enables applications in chalcogenide nanomaterials .
Stability and Reactivity
| Compound | Thermal Stability | Hydrolytic Stability | Reactivity with Electrophiles |
|---|---|---|---|
| This compound | Moderate (decomposes >200°C) | Stable in anhydrous conditions | High (Te acts as soft Lewis base) |
| Disilane | Low (pyrophoric) | Reacts violently with H₂O | Low (inert under mild conditions) |
| Trisilylamine | Low (pyrophoric) | Reacts with moisture | High (N center nucleophilic) |
| Dimethoxydiphenylsilane | High (stable to 300°C) | Hydrolyzes in acidic/alkaline media | Moderate (Si–O cleavage) |
Key Observations :
- This compound’s moderate thermal stability allows its use in high-temperature vapor deposition processes, unlike pyrophoric silanes like disilane or trisilylamine .
- Its hydrolytic stability surpasses that of Si–N or Si–O compounds, enabling storage under inert atmospheres without rapid degradation .
Key Observations :
Key Observations :
- This compound requires stringent toxicological controls due to tellurium’s toxicity, contrasting with non-metallic silanes like phenylsilane .
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